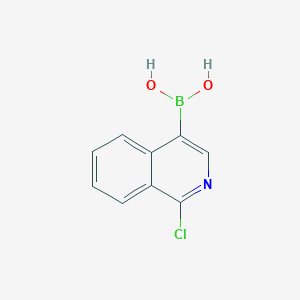
(1-クロロイソキノリン-4-イル)ボロン酸
概要
説明
(1-Chloroisoquinolin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C9H7BClNO2 and a molecular weight of 207.42 g/mol . This compound is notable for its use in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in the synthesis of various organic molecules .
科学的研究の応用
(1-Chloroisoquinolin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of bioactive molecules and probes for biological studies.
Medicine: Utilized in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: Applied in the production of advanced materials and polymers with specific properties.
作用機序
Target of Action
Boronic acids, including (1-chloroisoquinolin-4-yl)boronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (1-Chloroisoquinolin-4-yl)boronic acid interacts with its target, the metal catalyst, through a process called transmetalation . This process involves the transfer of an organic group from boron in the boronic acid to the metal catalyst . The metal catalyst is typically palladium, which becomes oxidized through its donation of electrons to form a new palladium-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which (1-Chloroisoquinolin-4-yl)boronic acid participates, is a key step in various biochemical pathways. This reaction is used to form carbon-carbon bonds, a fundamental process in organic synthesis . The downstream effects of this reaction depend on the specific context in which it is used.
Result of Action
The result of the action of (1-Chloroisoquinolin-4-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions is the formation of a new carbon-carbon bond . This bond formation is a crucial step in the synthesis of various organic compounds .
Action Environment
The action of (1-Chloroisoquinolin-4-yl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a mild and functional group tolerant environment . Additionally, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .
生化学分析
Biochemical Properties
(1-Chloroisoquinolin-4-yl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasomes. Proteasomes are enzyme complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds . The compound interacts with the active sites of proteasomes, inhibiting their function and leading to the accumulation of proteins within the cell. This interaction is crucial for studying the regulation of protein degradation and the development of therapeutic agents targeting proteasomes.
Molecular Mechanism
At the molecular level, (1-Chloroisoquinolin-4-yl)boronic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the catalytic sites of proteasomes, inhibiting their proteolytic activity . This inhibition is achieved through the formation of a covalent bond between the boronic acid moiety of the compound and the active site threonine residue of the proteasome. This covalent interaction prevents the proteasome from degrading target proteins, leading to the accumulation of these proteins within the cell and subsequent cellular responses.
Dosage Effects in Animal Models
The effects of (1-Chloroisoquinolin-4-yl)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit proteasome activity without causing significant toxicity . At higher doses, the compound may induce toxic effects, such as liver damage, immunosuppression, and adverse effects on other organs. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance therapeutic efficacy and safety.
Transport and Distribution
Within cells and tissues, (1-Chloroisoquinolin-4-yl)boronic acid is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components. The distribution of (1-Chloroisoquinolin-4-yl)boronic acid within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloroisoquinolin-4-yl)boronic acid typically involves the reaction of isoquinoline derivatives with boronic acid reagents under specific conditions.
Industrial Production Methods: Industrial production of (1-Chloroisoquinolin-4-yl)boronic acid often employs large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. These methods ensure high yields and purity of the final product, making it suitable for various applications in research and industry .
化学反応の分析
Types of Reactions: (1-Chloroisoquinolin-4-yl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with aryl or vinyl halides to form biaryl or styrene derivatives .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
類似化合物との比較
- (1-Bromoisoquinolin-4-yl)boronic acid
- (1-Iodoisoquinolin-4-yl)boronic acid
- (1-Fluoroisoquinolin-4-yl)boronic acid
Comparison: (1-Chloroisoquinolin-4-yl)boronic acid is unique due to its specific halogen substitution (chlorine) at the isoquinoline ring, which can influence the reactivity and selectivity of the compound in cross-coupling reactions. Compared to its bromo, iodo, and fluoro counterparts, the chloro derivative may exhibit different reaction kinetics and product distributions, making it a valuable tool in fine-tuning synthetic pathways .
特性
IUPAC Name |
(1-chloroisoquinolin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-9-7-4-2-1-3-6(7)8(5-12-9)10(13)14/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQWKDFYRGYBQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C2=CC=CC=C12)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679452 | |
| Record name | (1-Chloroisoquinolin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848841-48-5 | |
| Record name | (1-Chloroisoquinolin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


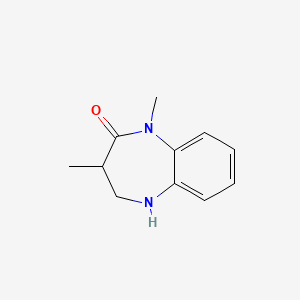
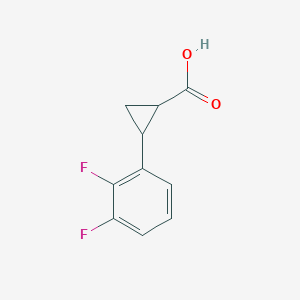
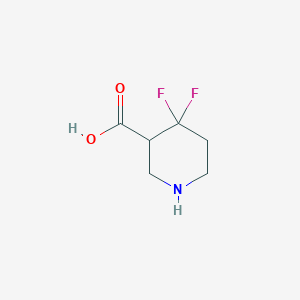
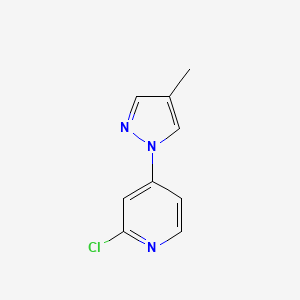
![3-Ethoxyspiro[3.4]octan-1-ol](/img/structure/B1423517.png)


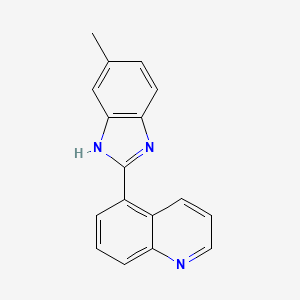

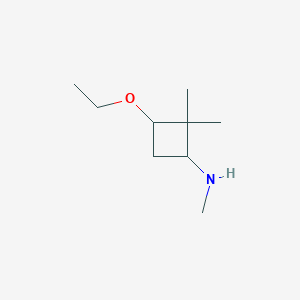
![2-[3-methyl-1-(3-methylbutyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B1423525.png)
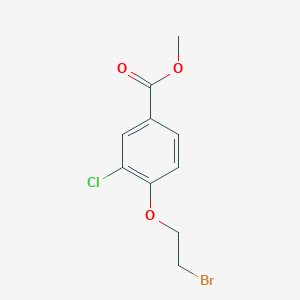
![(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1423528.png)

